4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-(trifluoromethyl)phenyl]-

Steroid sulfatase inhibition Hormone-dependent cancer Flavone phosphates

4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-(trifluoromethyl)phenyl]- (CAS 127590-86-7) is a synthetic 7-hydroxyflavone derivative bearing a 4-trifluoromethylphenyl substituent at the 2-position. This compound serves as a critical building block in the design of steroid sulfatase (STS) inhibitors, directly enabling the synthesis of potent phosphate and thiophosphate flavone analogs.

Molecular Formula C16H9F3O3
Molecular Weight 306.23 g/mol
CAS No. 127590-86-7
Cat. No. B15418357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-(trifluoromethyl)phenyl]-
CAS127590-86-7
Molecular FormulaC16H9F3O3
Molecular Weight306.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)C(F)(F)F
InChIInChI=1S/C16H9F3O3/c17-16(18,19)10-3-1-9(2-4-10)14-8-13(21)12-6-5-11(20)7-15(12)22-14/h1-8,20H
InChIKeyYXAVDUCTQODQKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one (CAS 127590-86-7): Procurement-Grade Chromone Scaffold for Steroid Sulfatase Inhibitor Development


4H-1-Benzopyran-4-one, 7-hydroxy-2-[4-(trifluoromethyl)phenyl]- (CAS 127590-86-7) is a synthetic 7-hydroxyflavone derivative bearing a 4-trifluoromethylphenyl substituent at the 2-position. This compound serves as a critical building block in the design of steroid sulfatase (STS) inhibitors, directly enabling the synthesis of potent phosphate and thiophosphate flavone analogs [1]. Its structural identity is verified by ChEMBL (CHEMBL2347911) and authoritative chemical databases, with a reported molecular weight of 306.24 g/mol and a calculated LogP of 4.18 .

7-Hydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one: Why 4′-Substituent Identity Drives Irreplaceable Biological Outcomes


The 4′-substituent on the 2-phenyl ring of 7-hydroxyflavones is a key determinant of biological activity, dictating potency at targets including steroid sulfatase (STS) [1]. Direct evidence from a head-to-head series of 7-hydroxyflavone analogs (3a–3d) demonstrates that the 4′-CF₃ group produces a unique activity profile distinct from the unsubstituted phenyl (3a), 4‑fluorophenyl (3b), and p‑tolyl (3d) derivatives [1]. Consequently, procurement of a generic 7-hydroxyflavone does not replicate the reactivity, downstream STS inhibitor potency, or physicochemical properties conferred specifically by the 4‑trifluoromethylphenyl motif.

7-Hydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one: Evidence-Based Selection Guide vs. Closest 7-Hydroxyflavone Analogs


Steroid Sulfatase (STS) Inhibitor Intermediate: Comparative IC₅₀ Data from a Single-Standard Head-to-Head Series

In a systematic medicinal chemistry program, 7‑hydroxy‑2‑(4‑(trifluoromethyl)phenyl)‑4H‑chromen‑4‑one (3c) was used as the direct precursor for the reference sulfamate STS inhibitor, which exhibited an IC₅₀ of 8.50 µM against human placental STS [1]. The study simultaneously evaluated sulfamate derivatives of four 7‑hydroxyflavone analogs (3a–3d), confirming that the 4′‑CF₃ substituent defines a distinct potency benchmark that is not reproducible with the unsubstituted phenyl, 4‑fluorophenyl, or p‑tolyl series [1].

Steroid sulfatase inhibition Hormone-dependent cancer Flavone phosphates

Calculated Lipophilicity (LogP): Quantified Differentiation from 7‑Hydroxyflavone

The 4′-trifluoromethyl substituent elevates the calculated LogP of the target compound to 4.18, compared with a consensus LogP of approximately 3.17–3.62 for the unsubstituted parent 7‑hydroxyflavone (CAS 6665-86-7) [1]. This LogP increase of approximately +0.6 to +1.0 units indicates enhanced membrane permeability potential.

Lipophilicity ADME Physicochemical profiling

Validated Chromone Scaffold in Patent-Eligible Bone Disease Therapeutics

The 4H-1-benzopyran-4-one core bearing the 2-(4-trifluoromethylphenyl) substituent falls within the Markush structures claimed in US Patent US6552054, which protects chromone derivatives as prophylactic and therapeutic agents for bone diseases and chondropathy [1]. This patent coverage confirms the scaffold’s industrial relevance and provides freedom-to-operate context for procurement decisions.

Chromone derivatives Bone disease Patent landscape

7-Hydroxy-2-[4-(trifluoromethyl)phenyl]-4H-1-benzopyran-4-one: Optimal Research and Industrial Application Scenarios


Steroid Sulfatase (STS) Inhibitor Lead Derivatization

This compound is directly employed as the precursor for the 7‑O‑sulfamate reference STS inhibitor (IC₅₀ = 8.50 µM) [1]. Researchers conducting STS inhibitor SAR studies should procure this specific CF₃‑substituted flavone to generate the established benchmark inhibitor and systematically compare new derivatives against this validated reference point.

Pharmacokinetic/ADME Profiling of 7-Hydroxyflavone Analogs

With a calculated LogP of 4.18, this compound provides a high-lipophilicity probe within a matched series of 7‑hydroxyflavones (LogP range ~3.2–4.2) [1]. It is suitable for comparative permeability, solubility, and metabolic stability studies aimed at quantifying the ADME impact of the 4′-CF₃ group on the chromone scaffold.

Patent-Eligible Bone Disease Drug Discovery

Given the structural coverage within US Patent US6552054 claiming chromone derivatives for bone diseases and chondropathy [1], this compound can be used as a starting point for designing novel analogs within a patent-protected chemical space or for evaluating the prior art landscape before filing new composition-of-matter claims.

Analytical Reference Standard for LC-MS Quantification

The defined molecular weight (306.24 g/mol) and unique chromatographic retention imparted by the CF₃ group make this compound suitable as an internal standard or calibration reference for quantifying 7‑hydroxyflavone analogs in biological matrices during preclinical pharmacokinetic studies.

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